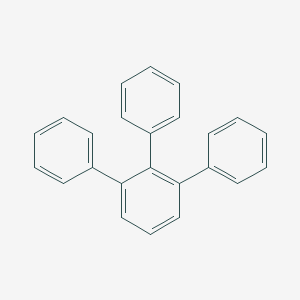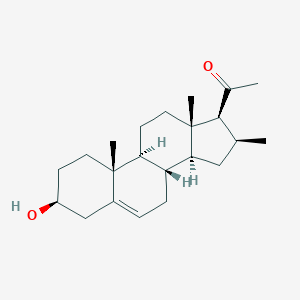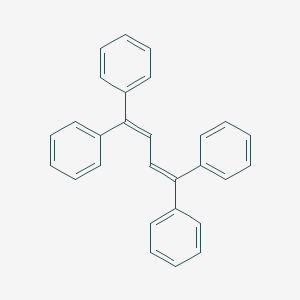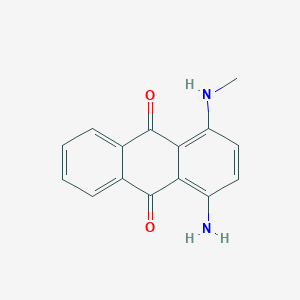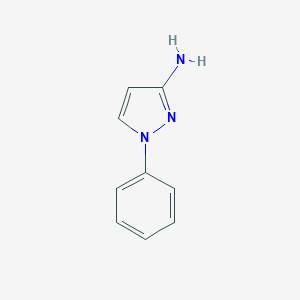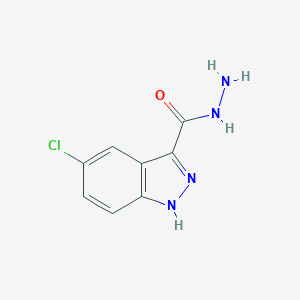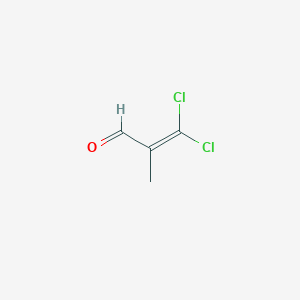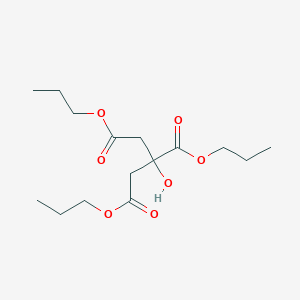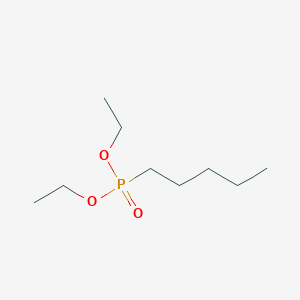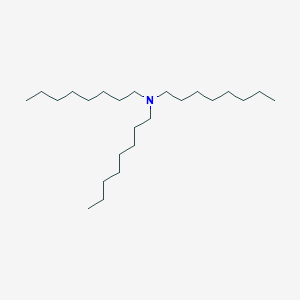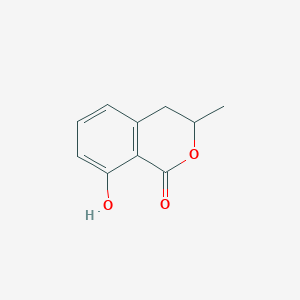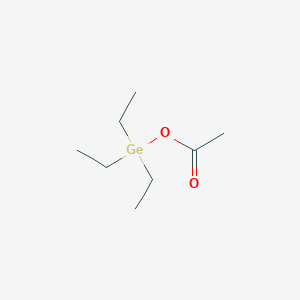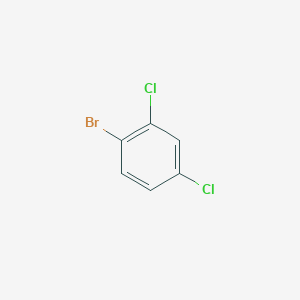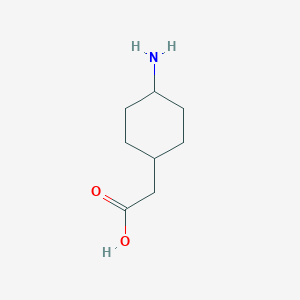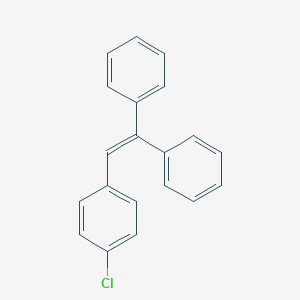
ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene, 1-(p-chlorophenyl)-2,2-diphenyl- is a chemical compound that has been extensively studied for its properties and potential applications in scientific research. This compound is also known as DDE or DDT metabolite, which is a breakdown product of DDT, a pesticide that was widely used in the past. Despite its controversial history, DDE has been found to have several interesting properties that make it useful for research purposes.
Aplicaciones Científicas De Investigación
DDE has been used in various scientific research studies due to its interesting properties. It has been found to have anti-estrogenic effects, which means it can inhibit the activity of estrogen in the body. This property has been studied extensively in breast cancer research, where DDE has been found to inhibit the growth of breast cancer cells in vitro and in vivo. DDE has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of arthritis.
Mecanismo De Acción
The mechanism of action of DDE is not fully understood, but it is thought to act as an antagonist of the estrogen receptor. This means that it binds to the receptor and prevents estrogen from binding, thereby inhibiting its activity. DDE has also been found to inhibit the activity of certain enzymes involved in the metabolism of estrogen, which may contribute to its anti-estrogenic effects.
Efectos Bioquímicos Y Fisiológicos
DDE has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and damage DNA in vitro and in vivo. It has also been found to disrupt the endocrine system by altering the levels of certain hormones. Additionally, DDE has been found to affect the immune system by reducing the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDE has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using DDE in lab experiments. It is a toxic compound and must be handled with care. Additionally, its anti-estrogenic effects may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on DDE. One area of interest is its potential as an anti-cancer agent. More studies are needed to determine the mechanisms by which DDE inhibits breast cancer cell growth and whether it can be used as a therapeutic agent. Another area of interest is its potential as an anti-inflammatory agent. Studies on animal models of arthritis have shown promising results, but more research is needed to determine whether DDE can be used to treat human inflammatory diseases. Additionally, more studies are needed to determine the long-term effects of DDE exposure on human health.
Conclusion
In conclusion, DDE is a chemical compound that has been extensively studied for its properties and potential applications in scientific research. It has anti-estrogenic effects, can inhibit the growth of breast cancer cells, and may have potential as an anti-inflammatory agent. However, it is also a toxic compound that must be handled with care. Future research on DDE may lead to the development of new therapeutic agents for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of DDE involves the reaction of p-chlorobenzophenone with benzene in the presence of aluminum chloride. The resulting product is then treated with sodium borohydride to yield DDE. This method was first reported by Zincke and Mayer in 1942 and has been used in several studies to produce DDE for research purposes.
Propiedades
Número CAS |
1229-73-8 |
|---|---|
Nombre del producto |
ETHYLENE, 1-(p-CHLOROPHENYL)-2,2-DIPHENYL- |
Fórmula molecular |
C20H15Cl |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
Clave InChI |
NWPFYBDLRQXMNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Otros números CAS |
1229-73-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



